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Introduction

QCA570 is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed
to target the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and
BRD4) for degradation.[1][2][3] As epigenetic "readers," BET proteins are critical regulators of
gene transcription and are implicated in the pathogenesis of various diseases, including
cancer.[1][2][3] QCA570 functions by recruiting the E3 ubiquitin ligase Cereblon to induce the
ubiquitination and subsequent proteasomal degradation of BET proteins.[1] This targeted
protein degradation leads to the downregulation of key oncogenes, such as c-Myc, and the
induction of apoptosis in cancer cells.[1][4] Preclinical animal studies have demonstrated that
QCA570 can achieve complete and durable tumor regression in various xenograft models at
well-tolerated doses, highlighting its therapeutic potential.[1][2][3][5]

These application notes provide a comprehensive overview of the recommended dosages and
protocols for the use of QCAS570 in animal studies based on currently available data.

Data Presentation
Table 1: Recommended Dosage of QCA570 in Mouse
Xenograft Models
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Table 2: In Vivo Pharmacodynamic Effects of QCA570
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Experimental Protocols

Protocol 1: Preparation of QCA570 for In Vivo

Administration

This protocol describes the preparation of a QCA570 solution for intravenous injection in mice.

Materials:

QCA570

Dimethyl sulfoxide (DMSO)

Tween-80

Saline (0.9% NaCl)

Polyethylene glycol 300 (PEG300)
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o Sterile, pyrogen-free vials

o Sterile syringes and needles

Procedure for a Suspended Solution:

e Prepare a stock solution of QCA570 in DMSO (e.g., 20 mg/mL).

o To prepare the final formulation, first add the required volume of the DMSO stock solution to
a sterile vial.

o Add PEG300 to the vial. The recommended final concentration is 40% of the total volume.
Mix thoroughly.

o Add Tween-80 to the vial. The recommended final concentration is 5% of the total volume.
Mix thoroughly.

o Add Saline to the vial to reach the final desired volume. The recommended final
concentration is 45% of the total volume.

¢ The final concentration of DMSO in the formulation should be 10%.

» Vortex the solution until it is a uniform suspension. If precipitation occurs, gentle warming
and/or sonication can be used to aid dissolution.[7]

¢ The final solution should be prepared fresh on the day of use.[7]
Procedure for a Clear Solution:
e Prepare a stock solution of QCA570 in DMSO (e.g., 20 mg/mL).

o To prepare the final formulation, first add the required volume of the DMSO stock solution to
a sterile vial.

¢ Add Corn Qil to the vial to reach the final desired volume.

e The final concentration of DMSO in the formulation should be 10%.
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e Mix thoroughly until a clear solution is obtained.

e This formulation may be more suitable for longer-term dosing studies.[7]

Protocol 2: In Vivo Efficacy Study in a Leukemia
Xenograft Model

This protocol outlines a typical in vivo efficacy study using a mouse xenograft model of acute
leukemia.

Animal Model:

e Severe Combined Immunodeficient (SCID) mice, 4-6 weeks old.[2]
Cell Line:

e RS4;11 or MV4;11 human acute leukemia cells.[2]

Procedure:

e Tumor Implantation: Subcutaneously inject 5 x 1076 RS4;11 or MV4;11 cells suspended in
50% Matrigel into the dorsal flank of each SCID mouse.[2]

e Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with
calipers. The tumor volume can be calculated using the formula: (Length x Width"2) / 2.

o Treatment Initiation: When the average tumor volume reaches approximately 100-200 mms,
randomize the mice into treatment and vehicle control groups.[2]

e Drug Administration: Administer QCA570 intravenously at the desired dose and schedule
(e.g0., 1, 2.5, or 5 mg/kg, three times per week).[1] The vehicle control group should receive
the same volume of the vehicle solution.

e Monitoring:
o Measure tumor volume 2-3 times per week.

o Monitor animal body weight 2-3 times per week as an indicator of toxicity.[1]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.medchemexpress.com/QCA570.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6545111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6545111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6545111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6545111/
https://www.benchchem.com/product/b10821911?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00506
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00506
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Observe the general health and behavior of the animals daily.

o Study Endpoint: The study can be terminated when the tumors in the control group reach a
predetermined size, or after a specified treatment duration. Euthanize the mice and collect
tumors for further analysis (e.g., Western blotting for BET protein levels).

Protocol 3: Pharmacodynamic Study of BET Protein
Degradation

This protocol details a pharmacodynamic study to assess the in vivo degradation of BET
proteins following QCA570 administration.

Animal Model and Tumor Implantation:

» Follow the same procedure as described in Protocol 2 to establish xenograft tumors in SCID
mice.

Procedure:

o Drug Administration: Once the tumors reach the desired size, administer a single intravenous
dose of QCA570 (e.g., 1 or 5 mg/kg) or vehicle to different groups of mice.[1]

o Tissue Collection: At various time points post-injection (e.g., 1, 6, and 24 hours), euthanize a
subset of mice from each group.[1]

e Tumor Harvesting: Immediately excise the tumors, snap-freeze them in liquid nitrogen, and
store them at -80°C until analysis.

o Protein Extraction and Western Blotting:

[¢]

Homogenize the tumor tissues and extract total protein using a suitable lysis buffer.

[¢]

Determine the protein concentration of each lysate.

o

Perform Western blotting using specific antibodies against BRD2, BRD3, BRD4, and a
loading control (e.g., GAPDH or B-actin) to assess the levels of BET proteins in the tumor
tissues.
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Caption: Mechanism of action of QCA570 in inducing BET protein degradation.

Experimental Workflow for an In Vivo Efficacy Study
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Caption: Workflow for a typical in vivo efficacy study of QCA570.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b10821911?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00506
https://pmc.ncbi.nlm.nih.gov/articles/PMC6545111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6545111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6545111/
https://pubmed.ncbi.nlm.nih.gov/30019901/
https://pubmed.ncbi.nlm.nih.gov/30019901/
https://pubmed.ncbi.nlm.nih.gov/30019901/
https://pubmed.ncbi.nlm.nih.gov/30019901/
https://www.researchgate.net/publication/326481422_Discovery_of_QCA570_as_an_Exceptionally_Potent_and_Efficacious_Proteolysis_Targeting_Chimera_PROTAC_Degrader_of_the_Bromodomain_and_Extra-Terminal_BET_Proteins_Capable_of_Inducing_Complete_and_Durable
https://www.bioworld.com/articles/667668-qca-570-demonstrates-efficacy-and-safety-in-preclinical-leukemia-models?v=preview
https://pmc.ncbi.nlm.nih.gov/articles/PMC8900006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8900006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8900006/
https://www.medchemexpress.com/QCA570.html
https://www.benchchem.com/product/b10821911#recommended-dosage-of-qca570-for-animal-studies
https://www.benchchem.com/product/b10821911#recommended-dosage-of-qca570-for-animal-studies
https://www.benchchem.com/product/b10821911#recommended-dosage-of-qca570-for-animal-studies
https://www.benchchem.com/product/b10821911#recommended-dosage-of-qca570-for-animal-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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